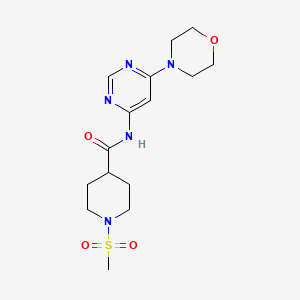
1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide is a complex organic molecule that has garnered interest due to its unique structure and potential applications in various fields. Its chemical structure combines a piperidine ring with a carboxamide group, morpholinopyrimidine, and a methylsulfonyl group, conferring it with unique chemical properties and potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide typically involves a multistep process. The preparation can be broadly outlined as follows:
Formation of the Piperidine Ring: Starting with an appropriate precursor, a piperidine ring is synthesized through cyclization reactions. Various catalysts and solvents are used, with specific conditions tailored to achieve high yield and purity.
Introduction of the Carboxamide Group: The piperidine intermediate is then subjected to acylation reactions to introduce the carboxamide group. Common reagents include acyl chlorides and amines under controlled conditions.
Morpholinopyrimidine Addition: The morpholinopyrimidine moiety is added through nucleophilic substitution reactions, often using chloropyrimidine derivatives.
Methylsulfonyl Group Addition:
Industrial Production Methods: The industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing flow chemistry and continuous production techniques to enhance efficiency and scalability. Optimizing reaction conditions and using automated systems to monitor and control the processes ensures consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at specific functional groups, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reductive conditions can be employed to modify the piperidine ring or other moieties, potentially forming reduced amine derivatives.
Substitution: The compound is amenable to various substitution reactions, particularly nucleophilic substitutions at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid under controlled conditions.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products Formed:
Oxidation Products: Sulfoxide or sulfone derivatives.
Reduction Products: Reduced piperidine derivatives or amine-modified compounds.
Substitution Products: Derivatives with various functional groups substituted on the pyrimidine ring.
科学研究应用
1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide has diverse scientific research applications:
Chemistry: It serves as a versatile building block in organic synthesis, allowing the creation of complex molecules with specific functions.
Biology: Studies have explored its potential as a ligand for biological targets, influencing cellular pathways and offering insights into protein interactions.
Medicine: Preliminary research indicates possible applications in drug discovery, particularly in designing molecules targeting specific enzymes or receptors.
Industry: The compound's unique chemical properties make it a candidate for developing new materials or catalysts in industrial processes.
作用机制
The mechanism of action of 1-(methylsulfonyl)-N-(6-morpholinopyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound's unique structure allows it to bind selectively to enzymes or receptors, modulating their activity. Pathways influenced by this compound can include signal transduction cascades, metabolic processes, or gene expression regulation. Detailed mechanistic studies are ongoing to elucidate its precise mode of action and identify key molecular interactions.
Comparison with Other Compounds:
This compound vs. Related Compounds:
1-(methylsulfonyl)-N-(4-piperidinyl)-3-pyridinecarboxamide: The presence of a pyridine ring instead of pyrimidine affects the compound's biological activity and chemical reactivity.
1-(methylsulfonyl)-N-(6-piperidinyl)pyrimidine-4-carboxamide: Different ring systems alter the compound's interaction with targets, leading to variations in efficacy and specificity.
相似化合物的比较
1-(methylsulfonyl)-N-(4-piperidinyl)-3-pyridinecarboxamide
1-(methylsulfonyl)-N-(6-piperidinyl)pyrimidine-4-carboxamide
1-(methylsulfonyl)-N-(4-piperidinyl)-2-pyrimidinecarboxamide
属性
IUPAC Name |
1-methylsulfonyl-N-(6-morpholin-4-ylpyrimidin-4-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O4S/c1-25(22,23)20-4-2-12(3-5-20)15(21)18-13-10-14(17-11-16-13)19-6-8-24-9-7-19/h10-12H,2-9H2,1H3,(H,16,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQJPQZBFMPTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
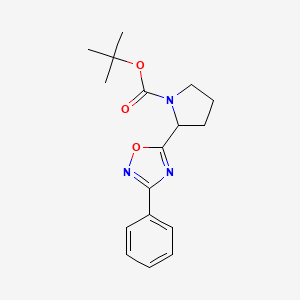
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-2-methyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2915215.png)
![N-(3-fluorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2915218.png)
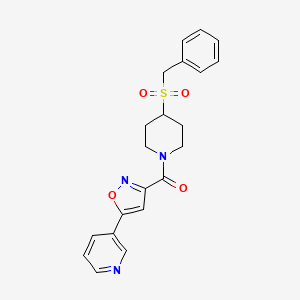
![1-[(adamantan-1-yl)methoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2915221.png)
![2,4-dichloro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2915222.png)
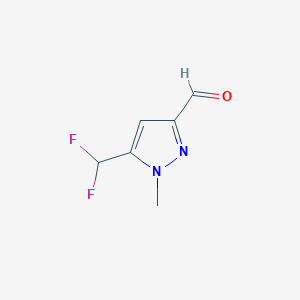
![[1,1'-Biphenyl]-4-yl(3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2915229.png)
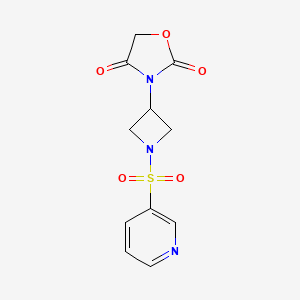
![5-Methyl-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B2915232.png)
![N-[4-CHLORO-3-(TRIFLUOROMETHYL)PHENYL]-2-({5-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOLIN-1-YL}SULFANYL)ACETAMIDE](/img/structure/B2915234.png)
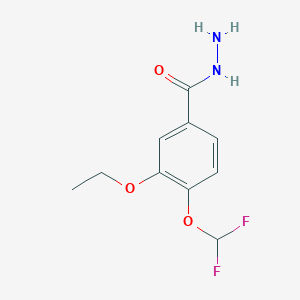
![[4-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B2915236.png)
![N-[1H-1,2,3-Benzotriazol-1-yl[bis(propan-2-yl)amino]methylidene]benzamide](/img/structure/B2915237.png)
